molecular formula C16H15N3O4S B2920259 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955628-77-0

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2920259
CAS RN: 955628-77-0
M. Wt: 345.37
InChI Key: CXALMIANEWPRLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound likely contains a benzodioxole ring and a thiazole ring, both of which are heterocyclic structures . The benzodioxole ring is a seven-membered ring with two oxygen atoms, and the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom .

Scientific Research Applications

Photoreactions and Synthesis Methods

  • Photoreactions of Thiazolyl-Benzimidazole : Research has shown that compounds like 2-(4-thiazolyl)-1H-benzimidazole undergo photoreactions in the presence of singlet oxygen, producing various products including thiazole carboxamides. These reactions highlight the potential for photochemical studies and applications in designing light-sensitive materials or reactions (Mahran, Sidky, & Wamhoff, 1983).
  • Efficient One-Step Synthesis in Aqueous Media : Benzazoles, including benzothiazoles, can be efficiently synthesized in aqueous media using thioamidinium salts. This method represents a green chemistry approach, potentially applicable to synthesizing related compounds for various research purposes (Boeini & Hajibabaei Najafabadi, 2009).

Biological Activities

  • Antibacterial Agents : Analogues of benzothiazole have been designed and synthesized, showing promising antibacterial activity. This indicates potential applications in developing new antimicrobial agents (Palkar et al., 2017).
  • Cytotoxic Evaluation and EGFR Inhibition : A series of benzo[d]thiazole-2-carboxamide derivatives have been evaluated for cytotoxicity against cancer cell lines, suggesting their application in cancer research and therapy (Zhang et al., 2017).

Future Directions

The compound could be further investigated for its potential biological activities, given the known activities of benzodioxole derivatives . Further studies could also focus on the synthesis and characterization of this compound .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-17-15(21)9-3-5-12-13(9)18-16(24-12)19-14(20)8-2-4-10-11(6-8)23-7-22-10/h2,4,6,9H,3,5,7H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXALMIANEWPRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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